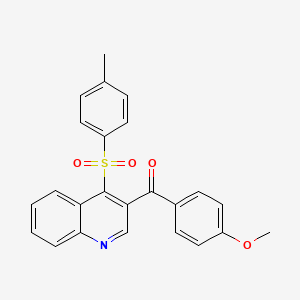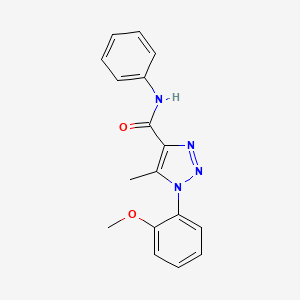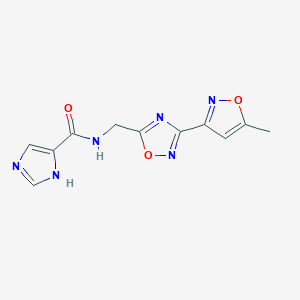
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported. This process highlights the compound’s versatility in generating derivatives with varying biological activities.Molecular Structure Analysis
While specific studies on the molecular structure analysis of the compound itself are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity.Chemical Reactions Analysis
The chemical reactivity of the compound and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of the compound, such as acidity and basicity, can be inferred from studies on similar compounds.Applications De Recherche Scientifique
Medicinal Chemistry Strategies for Androgen Receptor Antagonists
N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, an antagonist of the androgen receptor showing significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC), faced rapid metabolism challenges due to aldehyde oxidase (AO). Research efforts focused on modifying the imidazo[1,2-a]pyrimidine moiety to reduce AO-mediated oxidation, with strategies including altering heterocycles and blocking reactive sites to mitigate metabolism, potentially applicable to other drug discovery initiatives (Linton et al., 2011).
C(sp(3))-H Bond Activation in α-Aminobutanoic Acid Derivatives
New bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties facilitated Pd-catalyzed C(sp(3))-H bond activation, showcasing the directive influence of 5-methylisoxazole-3-carboxamide (MICA) in primary amine compounds for C-C bond formation. This process enabled selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The MICA directing group's removal and recovery were achieved under mild conditions, highlighting its utility in synthetic organic chemistry (Pasunooti et al., 2015).
DNA Interaction Studies with Imidazole Derivatives
Investigations into the interaction of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (NSC-407347, MTIC) with DNA revealed rapid hydrolysis in aqueous solutions, with minimal attachment of methyl groups to DNA bases and phosphates. This study aimed to understand the effects of MTIC on DNA, noting an immediate increase in acid-soluble radioactivity and accelerated DNA degradation upon MTIC addition to tissue culture cells. The findings suggested MTIC's potential to induce DNA repair synthesis and inhibit semi-conservative replication, contributing to our understanding of DNA-damaging agents (Mizuno & Decker, 1976).
Safety and Hazards
The compound is intended for research use only and is not for human or veterinary use. It’s important to handle it with care, wearing protective gloves, clothing, eye protection, and face protection . In case of skin contact or eye contact, it’s advised to wash with plenty of water and seek medical attention if symptoms occur .
Orientations Futures
The compound’s versatility in generating derivatives with varying biological activities suggests potential for future research. Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could lead to the development of new compounds with potential antimicrobial and anticancer properties .
Propriétés
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c1-6-2-7(16-19-6)10-15-9(20-17-10)4-13-11(18)8-3-12-5-14-8/h2-3,5H,4H2,1H3,(H,12,14)(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOFFCOSHMWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

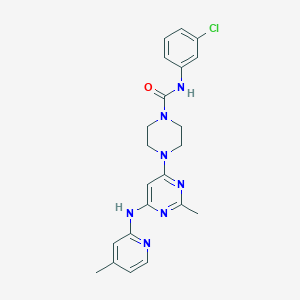

![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)

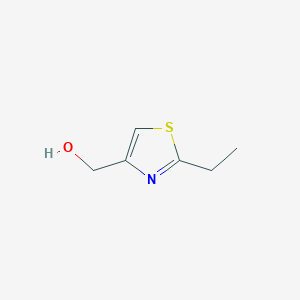
![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859301.png)
![N1-(sec-butyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2859305.png)
![N-[(5-Chloro-1-methylimidazol-2-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2859306.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2859307.png)

![2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859309.png)
